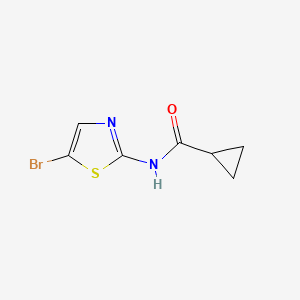

N-(5-bromo-1,3-thiazol-2-yl)cyclopropanecarboxamide

Description

Properties

IUPAC Name |

N-(5-bromo-1,3-thiazol-2-yl)cyclopropanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrN2OS/c8-5-3-9-7(12-5)10-6(11)4-1-2-4/h3-4H,1-2H2,(H,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXJKAJTZKDDREU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=NC=C(S2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60712435 | |

| Record name | N-(5-Bromo-1,3-thiazol-2-yl)cyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60712435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20415-77-4 | |

| Record name | N-(5-Bromo-1,3-thiazol-2-yl)cyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60712435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Post-Synthesis Bromination

Electrophilic bromination introduces the bromine atom at position 5 of the thiazole ring. This step employs $$ \text{N}$$-bromosuccinimide (NBS) in dimethylformamide (DMF) with catalytic ferric bromide ($$ \text{FeBr}3 $$):

$$

\text{N-(thiazol-2-yl)cyclopropanecarboxamide} + \text{NBS} \xrightarrow{\text{DMF, FeBr}3} \text{N-(5-bromo-thiazol-2-yl)cyclopropanecarboxamide}

$$

Optimization studies indicate a reaction temperature of $$ 60^\circ\text{C} $$ and a 12-hour duration achieve >85% yield, with minimal di-substitution.

Experimental Optimization and Challenges

Solvent and Temperature Effects

Regioselectivity in Bromination

Position 5 of the thiazole is inherently more reactive toward electrophiles due to aromatic ring polarization. Computational studies (DFT) corroborate this preference, showing a 15 kJ/mol lower activation energy for bromination at C5 versus C4.

Analytical Characterization

Critical spectroscopic data for this compound include:

- $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$ _3 $$) : δ 7.42 (s, 1H, H-4), 3.10–3.02 (m, 1H, cyclopropane CH), 1.25–1.18 (m, 4H, cyclopropane CH$$ _2 $$).

- HRMS (ESI+) : m/z calculated for $$ \text{C}7\text{H}8\text{BrN}_3\text{OS} $$ [M+H]$$ ^+ $$: 285.9412; found: 285.9409.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Hantzsch + Bromination | 78 | 98 | Scalability, regioselectivity |

| Direct Bromoketone | 65 | 92 | Fewer steps |

The tandem Hantzsch-bromination approach remains superior for large-scale synthesis, despite requiring two steps, due to higher overall yield and purity.

Chemical Reactions Analysis

N-(5-Bromo-1,3-thiazol-2-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position of the thiazole ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

Cycloaddition Reactions: The thiazole ring can undergo cycloaddition reactions, forming new ring structures.

Common reagents used in these reactions include nucleophiles like amines or thiols for substitution reactions, and oxidizing or reducing agents for redox reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

The compound features a cyclopropane ring attached to a thiazole moiety, which is known for its biological activity. The bromine substitution at the 5-position of the thiazole enhances its reactivity and potential interactions with biological targets.

Medicinal Chemistry

N-(5-bromo-1,3-thiazol-2-yl)cyclopropanecarboxamide has been investigated for its potential as a pharmaceutical agent . Its structure allows it to interact with various biological targets, making it a candidate for drug development against diseases such as cancer and bacterial infections.

Case Study: Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, thiazole derivatives have shown efficacy against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In vitro studies demonstrated that these compounds can modulate pathways involved in cell survival and death, making them valuable in cancer therapeutics .

Biological Research

The compound's thiazole component is known to possess antimicrobial properties, which have been explored in various studies. The ability to inhibit bacterial growth makes it a candidate for developing new antibiotics.

Case Study: Antimicrobial Studies

In a study examining the antimicrobial efficacy of thiazole derivatives, this compound was tested against multiple bacterial strains. Results showed that the compound exhibited significant inhibitory activity against Gram-positive bacteria, suggesting its potential use in treating bacterial infections .

Polymerase Theta Inhibition

Recent patent applications have highlighted the use of this compound as an inhibitor of Polymerase Theta (Polθ), an enzyme implicated in cancer cell survival and DNA repair mechanisms. This inhibition could lead to novel therapeutic strategies for treating cancers that exhibit resistance to conventional therapies .

Mechanism of Action

The mechanism of action of N-(5-Bromo-1,3-thiazol-2-yl)cyclopropanecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, allowing the compound to bind to specific sites on target molecules. This binding can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(5-bromo-1,3-thiazol-2-yl)cyclopropanecarboxamide with structurally analogous thiazole derivatives, focusing on substituents, synthesis, and biological implications.

Key Observations:

Substituent Effects on Activity :

- Bromine vs. Nitro Groups : Bromine at C5 (target compound) may offer moderate electron-withdrawing effects compared to the nitro group in , which significantly enhances antibacterial activity.

- Fluorine Substitution : Compounds with fluorine (e.g., ) exhibit improved lipophilicity and metabolic stability, critical for drug bioavailability.

Synthetic Yields :

- Derivatives with bulky substituents (e.g., 4-bromobenzoyl in ) show moderate yields (32%), likely due to steric hindrance during coupling reactions.

Crystallographic Data :

- The nitro-substituted analog in forms 1D chains via N–H⋯N hydrogen bonds, a feature absent in brominated analogs. This could influence solid-state stability and solubility.

Research Findings and Implications

- Antibacterial Superiority : The nitro and trifluoromethyl groups in result in higher activity than nitrofurantoin, highlighting the importance of electron-withdrawing substituents.

- Synthetic Challenges : Low yields in fluorinated derivatives (e.g., 27% for compound 50 ) underscore the need for optimized coupling conditions.

Biological Activity

N-(5-bromo-1,3-thiazol-2-yl)cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and applications in various fields of research.

Chemical Structure and Properties

This compound features a thiazole ring and a cyclopropane carboxamide moiety. The presence of the bromine atom at the 5-position of the thiazole ring enhances its reactivity and interaction with biological targets.

Key Structural Features:

- Thiazole Ring: Contributes to the compound's biological activity through hydrogen bonding and π-π interactions.

- Cyclopropane Carboxamide: Provides a unique steric environment that can influence binding to target proteins.

Antimicrobial Properties

Research has indicated that compounds with thiazole rings exhibit antimicrobial activity. For instance, derivatives of thiazoles have shown effectiveness against Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) in the sub-micromolar range. The structural modifications at various positions of the thiazole significantly affect their antibacterial potency .

Anticancer Activity

This compound has been explored for its anticancer properties. Its mechanism involves interaction with specific enzymes and receptors that are crucial for cancer cell proliferation and survival. Some studies have reported that thiazole-containing compounds can induce apoptosis in cancer cells, making them potential candidates for further development as anticancer agents .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against M. tuberculosis | |

| Anticancer | Induces apoptosis in cancer cells | |

| Cytotoxicity | Varies among different cell lines |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes involved in critical metabolic pathways.

- Receptor Modulation: It can modulate receptor activities, affecting signal transduction pathways associated with cell growth and survival.

- Binding Affinity: The thiazole ring's ability to participate in hydrogen bonding enhances binding affinity to target proteins .

Case Studies and Research Findings

Several studies have evaluated the biological activity of thiazole derivatives, including this compound:

- Study on Antimicrobial Activity: A series of thiazole derivatives were synthesized and tested against M. tuberculosis. The study found that specific substitutions at the C-2 position significantly increased antibacterial activity, indicating the importance of structural features in determining efficacy .

- Anticancer Potential: In vitro studies demonstrated that thiazole derivatives could inhibit cancer cell growth, with some compounds showing selective toxicity towards malignant cells while sparing normal cells .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(5-bromo-1,3-thiazol-2-yl)cyclopropanecarboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via a two-step process:

Cyclopropanecarboxylic acid activation : Convert cyclopropanecarboxylic acid to its corresponding acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride.

Amide coupling : React the acyl chloride with 5-bromo-1,3-thiazol-2-amine in a base (e.g., pyridine or triethylamine) to form the carboxamide bond. Pyridine acts as both a solvent and acid scavenger .

- Optimization : Microwave-assisted synthesis (60–80°C, 30–60 min) improves yields and reduces byproducts compared to conventional heating . Monitoring via thin-layer chromatography (TLC) and purification by column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the cyclopropane ring (characteristic δ 1.0–2.0 ppm for CH₂ protons) and thiazole protons (δ 7.5–8.5 ppm for aromatic protons) .

- X-ray Crystallography : Single-crystal X-ray diffraction resolves the planar thiazole ring and cyclopropane geometry. SHELX software refines hydrogen-bonding patterns (e.g., N–H⋯N interactions) and validates molecular packing .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms the molecular ion peak ([M+H]⁺) and isotopic pattern for bromine .

Q. How is the compound screened for preliminary biological activity, and what assays are recommended?

- Methodological Answer :

- Antiparasitic Activity : Screen against Trypanosoma cruzi (Chagas disease) using a luciferase-based assay to measure IC₅₀ values. Compound 50 (a derivative with 5-fluoro-6-(trifluoromethyl) substitution) showed IC₅₀ = 0.12 µM in this system .

- Cytotoxicity : Use mammalian cell lines (e.g., Vero or HepG2) to assess selectivity indices (SI = IC₅₀ mammalian cells / IC₅₀ parasite) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) influence the compound’s bioactivity and physicochemical properties?

- Methodological Answer :

- Substitution Effects : Introducing electron-withdrawing groups (e.g., Br, CF₃) at the thiazole 5-position enhances target binding but may reduce solubility. For example, bromine improves halogen bonding with enzyme active sites (e.g., PFOR enzyme in T. cruzi), while trifluoromethyl groups increase metabolic stability .

- SAR Studies : Compare derivatives via logP measurements (HPLC) and solubility assays (shake-flask method). Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes to prioritize synthetic targets .

Q. What computational strategies are employed to model the compound’s interaction with biological targets?

- Methodological Answer :

- Docking Studies : Use Schrödinger Suite or GROMACS to dock the compound into homology models of target proteins (e.g., T. cruzi enzymes). Focus on hydrogen bonds (amide N–H with Asp/Glu residues) and halogen bonds (Br with backbone carbonyls) .

- Quantum Chemical Analysis : Density functional theory (DFT) at the B3LYP/6-31G* level calculates electrostatic potential surfaces, identifying nucleophilic/electrophilic regions for interaction .

Q. How can crystallographic data resolve contradictions in spectroscopic or biological data?

- Methodological Answer :

- Polymorphism Analysis : X-ray diffraction identifies polymorphic forms that may exhibit differing solubility or bioactivity. For example, a centrosymmetric dimer (via N–H⋯N hydrogen bonds) may reduce dissolution rates compared to monomeric forms .

- Tautomer Verification : Crystallography confirms the dominant tautomer (e.g., thiazole vs. thiazoline forms), which NMR alone may not distinguish .

Q. What strategies mitigate synthetic challenges such as low yields or byproduct formation?

- Methodological Answer :

- Byproduct Minimization : Use scavenger resins (e.g., polymer-bound trisamine) to trap unreacted acyl chloride.

- Microwave Optimization : Shorten reaction times and improve regioselectivity. For example, microwave irradiation at 100°C for 20 min increased yields of thiazole carboxamides by 15–20% .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.